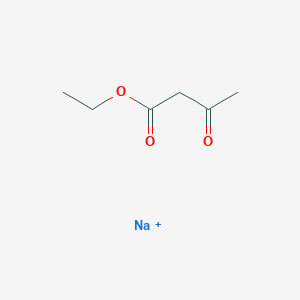

sodium;ethyl 3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10NaO3+ |

|---|---|

Molecular Weight |

153.13 g/mol |

IUPAC Name |

sodium;ethyl 3-oxobutanoate |

InChI |

InChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h3-4H2,1-2H3;/q;+1 |

InChI Key |

GYOAWOPFEAXJDY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

sodium;ethyl 3-oxobutanoate synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of Sodium;Ethyl 3-oxobutanoate

Introduction

This compound, also known as the sodium salt of ethyl acetoacetate or sodium ethyl acetoacetate, is a versatile and important intermediate in organic synthesis. It is the sodium enolate of ethyl 3-oxobutanoate (ethyl acetoacetate). This guide provides a comprehensive overview of its synthesis, properties, and key experimental protocols, tailored for researchers, scientists, and professionals in drug development. The primary method for its synthesis is the Claisen condensation of ethyl acetate, a classic carbon-carbon bond-forming reaction.[1][2][3][4]

Properties of this compound

This compound is typically a white or pale yellow crystalline solid or powder.[5][6] It is the stable sodium salt of the enolate form of ethyl acetoacetate. The physical and chemical properties are summarized below.

Quantitative Data: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| Synonyms | Ethyl 3-oxobutanoate sodium salt, Ethyl acetoacetate sodium salt | [5][7] |

| CAS Number | 15933-07-0 | [5][8] |

| Molecular Formula | C₆H₉NaO₃ | [6] |

| Molecular Weight | 152.12 g/mol | [9] |

| Appearance | White crystalline solid/powder, Pale yellow liquid | [5][6][9] |

| Melting Point | 168 °C (decomposes) | [5][7][8][9][10][11][12][13][14] |

| Boiling Point | 162.05 °C (estimate) | [5][7][14] |

| Density | 1.1066 g/cm³ (rough estimate) | [5][14] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [14] |

| EINECS Number | 240-071-7 | [5][8] |

Synthesis of this compound

The most common method for synthesizing this compound is the Claisen condensation of ethyl acetate.[1][4][15] This reaction involves the base-mediated self-condensation of two molecules of ethyl acetate to form ethyl acetoacetate. The ethyl acetoacetate, being a β-keto ester with acidic α-hydrogens (pKa ≈ 11), is then deprotonated by the base to form the stable sodium enolate salt, this compound.[16][17]

The base typically used is sodium ethoxide (NaOEt), which can be prepared in situ by reacting sodium metal with absolute ethanol.[1][18] Using a full equivalent of the base is necessary because the deprotonation of the resulting β-keto ester is the driving force for the reaction to proceed to completion.[15]

Reaction Pathway Diagram

Caption: Synthesis pathway via Claisen condensation.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound, derived from established literature procedures.

Protocol 1: Synthesis using Sodium Metal and Ethanol (in situ base formation)

This protocol is based on the classic Claisen condensation where sodium ethoxide is generated in situ.

Materials:

-

Absolute Ethanol (anhydrous)

-

Sodium metal, clean wire or finely sliced

-

Ethyl acetate (anhydrous, containing 2-3% ethanol is optimal)[19]

-

50% Acetic Acid solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Calcium Chloride or Sodium Sulfate

Apparatus:

-

Round-bottomed flask (e.g., 2 L)

-

Efficient reflux condenser with a drying tube

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a 2 L round-bottomed flask fitted with a reflux condenser, place 500 g (5.7 moles) of dry ethyl acetate.[19]

-

Addition of Sodium: Carefully add 50 g (2.2 gram-atoms) of clean sodium wire. The reaction is initially slow and may require gentle warming on a water bath to initiate.[19]

-

Reaction: Once initiated, the reaction proceeds vigorously. Cooling may be necessary to control the rate and prevent loss of ethyl acetate through the condenser. Continue heating under reflux until all the sodium has dissolved, which typically takes about 1.5 to 3 hours.[19][20] The mixture will turn into a clear red liquid.[19]

-

Work-up - Neutralization: After the reaction is complete, cool the mixture. Slowly add approximately 275 cc of 50% acetic acid with stirring until the solution is slightly acidic. This step protonates the sodium enolate to form ethyl acetoacetate.[19]

-

Isolation: Add an equal volume of cold saturated brine solution to the mixture to facilitate the separation of the organic layer.[20] Transfer the mixture to a separatory funnel and separate the upper organic layer, which contains ethyl acetoacetate and unreacted ethyl acetate.[19][20]

-

Drying and Purification: Dry the organic layer over anhydrous calcium chloride or sodium sulfate.[10][19] The product, ethyl acetoacetate, can be purified by fractional distillation under reduced pressure. The fraction boiling at 76–80 °C at 18 mm Hg is collected.[19] The final sodium salt can be obtained by reacting the purified ethyl acetoacetate with a solution of sodium ethoxide.

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis.

Applications in Research and Development

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. As a potent nucleophile, its enolate structure allows for straightforward alkylation and acylation reactions at the α-carbon.[16][21] This reactivity is exploited in the "Acetoacetic Ester Synthesis," a powerful method for preparing substituted methyl ketones.[16][17][22] The sequence involves alkylation of the sodium enolate followed by hydrolysis and decarboxylation to yield the final ketone product.[17][22] This pathway is fundamental for constructing complex carbon skeletons found in many drug molecules and other specialty chemicals.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Improvement of the Ethyl Acetoacetate Preparation Experiment: A Green Chemistry Experiment - Dialnet [dialnet.unirioja.es]

- 4. Formation of aceto-acetic-ester by the reaction of sodium ethoxide with ethyl acetate is calledA. trans-esterificationB. Tishchenko-reactionC. saponificationD. Claisen condensation [vedantu.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. lookchem.com [lookchem.com]

- 8. Page loading... [guidechem.com]

- 9. echemi.com [echemi.com]

- 10. Ethyl 3-oxobutanoate sodium salt | 15933-07-0 [chemicalbook.com]

- 11. Sodium 2-ethyl-3-oxobutanoate | CAS#:5763-44-0 | Chemsrc [chemsrc.com]

- 12. chemwhat.com [chemwhat.com]

- 13. Ethyl 3-oxobutanoate sodium salt - Safety Data Sheet [chemicalbook.com]

- 14. Ethyl 3-oxobutanoate sodium salt CAS#: 15933-07-0 [m.chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Ch21: Acetoacetic esters [chem.ucalgary.ca]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. chemistry-online.com [chemistry-online.com]

- 21. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 22. chem.libretexts.org [chem.libretexts.org]

physicochemical properties of sodium ethyl 3-oxobutanoate

An In-depth Technical Guide to the Physicochemical Properties of Sodium Ethyl 3-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , also known as sodium ethyl acetoacetate. This compound is a significant intermediate in organic synthesis, valued for its role in forming carbon-carbon bonds and its utility in the production of a wide array of pharmaceuticals, dyes, and fragrances. Understanding its fundamental properties is critical for its effective application in research and development.

Core Physicochemical Properties

Sodium ethyl 3-oxobutanoate is the sodium salt of ethyl 3-oxobutanoate. The parent β-keto ester exhibits keto-enol tautomerism, and the sodium salt predominantly exists as the sodium enolate. This structure is key to its reactivity as a nucleophile in various chemical syntheses.

Quantitative Data Summary

The essential physicochemical data for sodium ethyl 3-oxobutanoate are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₆H₉NaO₃ | [1] |

| Molecular Weight | 152.12 g/mol | [2][3][4] |

| Appearance | White to pale yellow crystalline solid, powder, or liquid | [1][2][3][5][6] |

| Melting Point | 168 °C (decomposes) | [2][3][5][7][8][9] |

| Boiling Point | 140-145 °C at 0.4 Torr (decomposes at atmospheric pressure) | [2] |

| Density | 1.020 - 1.107 g/cm³ (estimate) | [2][3][5][7][10] |

| Solubility | Freely soluble in water (≥50 g/100 mL); Soluble in ethanol (15 g/100 mL) | [1][7] |

| pKa (of parent ester) | ~10.2 - 11.0 (for the active methylene protons) |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and for ensuring consistency in material quality. The following sections describe the protocols for the synthesis of sodium ethyl 3-oxobutanoate and the general methods for determining its key physicochemical properties.

Synthesis of Sodium Ethyl 3-Oxobutanoate

The most common laboratory-scale synthesis involves the deprotonation of the parent ester, ethyl 3-oxobutanoate (ethyl acetoacetate), using a strong sodium base, such as sodium ethoxide.

Objective: To prepare the sodium salt of ethyl 3-oxobutanoate via acid-base reaction.

Materials:

-

Ethyl 3-oxobutanoate (ethyl acetoacetate)

-

Absolute ethanol

-

Sodium metal

-

Anhydrous diethyl ether

-

Reaction flask with a reflux condenser and drying tube

-

Magnetic stirrer

-

Cooling bath

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), clean sodium metal is dissolved in absolute ethanol to generate a solution of sodium ethoxide. This reaction is exothermic and should be performed with cooling.

-

Reaction: The solution of sodium ethoxide is cooled in an ice bath. Ethyl 3-oxobutanoate is then added dropwise to the stirred solution.

-

Precipitation: The formation of the sodium salt, which is less soluble in the reaction medium, results in its precipitation. Anhydrous diethyl ether can be added to facilitate complete precipitation.

-

Isolation: The resulting solid precipitate is collected by filtration.

-

Purification: The collected solid is washed with anhydrous diethyl ether to remove any unreacted starting materials and residual ethanol.

-

Drying: The final product, sodium ethyl 3-oxobutanoate, is dried under vacuum to yield a fine, typically white to off-white, powder.

Determination of Physicochemical Properties

Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded. For sodium ethyl 3-oxobutanoate, the decomposition point is noted as the substance degrades upon melting.[2][3][5][7][8][9]

Boiling Point Determination under Reduced Pressure: Due to its decomposition at atmospheric pressure, the boiling point is determined under vacuum. The sample is placed in a distillation flask connected to a vacuum pump and a manometer. The pressure is reduced to a stable value (e.g., 0.4 Torr), and the sample is heated.[2] The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Density Measurement: The density of the material can be determined using a pycnometer. The weight of the empty pycnometer is measured, followed by the weight of the pycnometer filled with the substance. The volume of the substance is determined by the known volume of the pycnometer. The density is then calculated as mass divided by volume.

Solubility Assessment: A qualitative and quantitative assessment of solubility is performed by adding a known mass of the solute (sodium ethyl 3-oxobutanoate) to a known volume of a solvent (e.g., water, ethanol, chloroform) at a specific temperature. The mixture is stirred, and the point at which no more solute dissolves is observed to determine the saturation concentration. For a substance "freely soluble" in water, this means a significant amount can be dissolved.[1][7]

Visualized Workflow: Synthesis of Sodium Ethyl 3-Oxobutanoate

The following diagram illustrates the chemical logic for the synthesis of sodium ethyl 3-oxobutanoate from its parent ester.

Caption: Synthesis of sodium ethyl 3-oxobutanoate via deprotonation.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. Ethyl acetoacetate sodium salt Ethyl sodioacetoacetate 20412-62-8 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Ethyl 3-oxobutanoate sodium salt - Safety Data Sheet [chemicalbook.com]

- 7. Ethyl 3-oxobutanoate sodium salt CAS#: 15933-07-0 [m.chemicalbook.com]

- 8. Sodium 2-ethyl-3-oxobutanoate | CAS#:5763-44-0 | Chemsrc [chemsrc.com]

- 9. Page loading... [guidechem.com]

- 10. Ethyl 3-oxobutanoate sodium salt | 15933-07-0 [chemicalbook.com]

An In-depth Technical Guide on the Reaction Mechanisms of Sodium with Ethyl 3-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving sodium and ethyl 3-oxobutanoate, commonly known as ethyl acetoacetate. The primary focus is on the acetoacetic ester synthesis, a cornerstone C-C bond-forming reaction in organic chemistry for the preparation of substituted methyl ketones.

Introduction: The Unique Reactivity of Ethyl 3-Oxobutanoate

Ethyl 3-oxobutanoate is a β-keto ester notable for the reactivity of the α-carbon (the methylene group positioned between two carbonyl groups). The protons on this carbon are significantly more acidic (pKa ≈ 11) than those on a typical ketone or ester.[1] This heightened acidity is due to the formation of a highly stabilized conjugate base—an enolate—where the negative charge is delocalized over both carbonyl oxygen atoms. This stabilization facilitates deprotonation with moderately strong bases like sodium ethoxide.[1][2]

The molecule exists in a tautomeric equilibrium between its keto and enol forms, with the keto form predominating under normal conditions. This inherent reactivity makes ethyl 3-oxobutanoate an exceptionally useful precursor for synthesizing a wide array of substituted ketone derivatives.

Core Reaction Pathway: The Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a sequential three-step process that converts an alkyl halide into a methyl ketone with the addition of three carbons from the ethyl acetoacetate backbone.[3][4] The overall transformation involves enolate formation, alkylation, and a final hydrolysis and decarboxylation sequence.[5][6]

The reaction is initiated by deprotonating the α-carbon using a strong base. Sodium ethoxide (NaOEt) is the archetypal base for this purpose and can be generated in situ by reacting sodium metal with absolute ethanol. It is crucial to use an alkoxide base that matches the ester's alcohol group (i.e., ethoxide for an ethyl ester) to prevent transesterification side reactions.[2][7] The base abstracts an α-proton to yield the sodium salt of the ethyl acetoacetate enolate, a potent nucleophile.[6]

Caption: Deprotonation of ethyl 3-oxobutanoate by sodium ethoxide.

The resonance-stabilized enolate acts as a powerful nucleophile, attacking an electrophilic alkyl halide (R-X) in a classic SN2 reaction.[2][7] This step forms a new carbon-carbon bond, attaching the alkyl group (R) to the α-carbon.

The efficiency of this step is subject to the typical constraints of SN2 reactions. Therefore, the best yields are achieved with primary alkyl halides.[8] Secondary halides often result in lower yields due to competing E2 elimination reactions, while tertiary halides are generally unsuitable for this synthesis.[8]

Caption: SN2 alkylation of the enolate with an alkyl halide.

Since the mono-alkylated product still possesses one acidic α-proton, the deprotonation and alkylation sequence can be repeated with a second alkyl halide (which can be the same or different) to produce a dialkylated acetoacetic ester.[7][9]

The final stage involves the conversion of the α-alkylated ester into the target ketone. This is achieved by heating the intermediate in an aqueous acidic solution (e.g., H₃O⁺).[3] The process occurs in two distinct phases:

-

Ester Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, yielding an α-alkylated β-keto acid.[7]

-

Decarboxylation: β-keto acids are thermally unstable and readily undergo decarboxylation (loss of CO₂) when heated. The reaction proceeds through a cyclic, six-membered transition state, which results in the formation of an enol intermediate that quickly tautomerizes to the more stable ketone product.[2][10]

Caption: Final hydrolysis and decarboxylation sequence to yield the ketone.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the acetoacetic ester synthesis.

| Parameter | Value / Condition | Description | Citations |

| pKa of α-Protons | ~11 | Acidity of the methylene protons in ethyl acetoacetate, enabling deprotonation with ethoxide. | [1] |

| Base | Sodium Ethoxide (NaOEt) | Typically used in a 1:1 molar ratio with the ester for mono-alkylation. | [6] |

| Alkylation Substrate | Primary Alkyl Halides | Provide the best yields due to the SN2 mechanism. Secondary and tertiary halides are less effective. | [8] |

| Hydrolysis/Decarboxylation | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | Conditions required to convert the alkylated ester to the final ketone product. | [3] |

| Overall Yield | 69-72% | Representative yield for the synthesis of ethyl n-butylacetoacetate from ethyl acetoacetate and n-butyl bromide. | [11] |

| C/O Alkylation Ratio | Varies with halide | The ratio of Carbon vs. Oxygen alkylation depends on the leaving group; iodides favor C-alkylation. | [12] |

Detailed Experimental Protocol: Synthesis of 2-Hexanone

This protocol provides a representative methodology for the synthesis of 2-hexanone from ethyl 3-oxobutanoate and 1-bromopropane, adapted from established procedures.[4][11]

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl 3-oxobutanoate (ethyl acetoacetate)

-

1-Bromopropane

-

Aqueous Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask (3-neck preferred)

-

Reflux condenser with drying tube (e.g., CaCl₂)

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

Part A: Enolate Formation and Alkylation (Synthesis of Ethyl 2-Acetylpentanoate)

-

Prepare Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and stirrer, carefully add sodium metal (1 equivalent) in small pieces to absolute ethanol under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Add Ethyl Acetoacetate: Once the sodium has fully dissolved, add ethyl 3-oxobutanoate (1 equivalent) to the sodium ethoxide solution while stirring.

-

Alkylation: Gently heat the solution to reflux. Add 1-bromopropane (1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours to maintain a controlled reflux.

-

Complete Reaction: Continue to stir the mixture at reflux until the solution becomes neutral to moist litmus paper, indicating the consumption of the base (typically 6-10 hours).

-

Workup: Cool the reaction mixture. Remove the precipitated sodium bromide by filtration. Distill the ethanol from the filtrate under reduced pressure. The residue is the crude ethyl 2-acetylpentanoate.

Part B: Hydrolysis and Decarboxylation

-

Hydrolysis: Add the crude ester from Part A to a flask containing a 10-15% aqueous HCl solution.

-

Decarboxylation: Heat the mixture to reflux for several hours. CO₂ gas will evolve as the intermediate β-keto acid decarboxylates. Continue heating until the evolution of gas ceases.

-

Isolation: Cool the mixture to room temperature. Transfer the solution to a separatory funnel and extract the product with diethyl ether (3x).

-

Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄.

-

Final Product: Filter to remove the drying agent and remove the solvent by rotary evaporation. Purify the resulting crude 2-hexanone by fractional distillation.

Conclusion

The reaction of sodium (as sodium ethoxide) with ethyl 3-oxobutanoate provides a robust and versatile platform for the synthesis of α-substituted and α,α-disubstituted methyl ketones.[13] Its high reliability stems from the pronounced acidity of the α-protons and the predictable nature of the subsequent SN2 alkylation and decarboxylation steps. For professionals in drug development and organic synthesis, a thorough understanding of this mechanism is essential for the strategic design and construction of complex molecular architectures containing the ketone functional group.

References

- 1. Ch21: Acetoacetic esters [chem.ucalgary.ca]

- 2. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. askthenerd.com [askthenerd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]

- 7. assets-global.website-files.com [assets-global.website-files.com]

- 8. Solved PRACTICE PROBLEM 18.8 The acetoacetic ester synthesis | Chegg.com [chegg.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Keto-Enol Tautomerism of Ethyl 3-Oxobutanoate

Abstract

Ethyl 3-oxobutanoate, commonly known as ethyl acetoacetate, is a classic example of a β-ketoester that exhibits keto-enol tautomerism. This phenomenon involves a chemical equilibrium between a keto form and an enol form.[1] The position of this equilibrium is highly sensitive to a variety of factors, including the solvent, temperature, and concentration. Understanding and quantifying this tautomeric relationship is crucial in various fields, including organic synthesis, medicinal chemistry, and drug development, as the reactivity and properties of the two tautomers differ significantly. This guide provides a comprehensive overview of the core principles of ethyl 3-oxobutanoate's tautomerism, detailed experimental protocols for its characterization, and quantitative data on the equilibrium under different conditions.

The Keto-Enol Equilibrium

Tautomers are constitutional isomers that readily interconvert.[2] In the case of ethyl 3-oxobutanoate, the equilibrium involves the migration of a proton from the α-carbon (the carbon adjacent to the keto group) to the carbonyl oxygen, with a corresponding shift of the pi-bond.

The keto form is generally more stable due to the greater bond energy of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C).[3] However, the enol form of β-dicarbonyl compounds like ethyl 3-oxobutanoate is significantly stabilized by two key factors:

-

Conjugation: The C=C double bond is in conjugation with the remaining carbonyl group, which delocalizes the electron density and adds stability.[4]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a stable six-membered ring via a hydrogen bond with the carbonyl oxygen.[3][5]

This intramolecular hydrogen bonding reduces the dipole-dipole repulsion of the carbonyl groups that is present in the keto form.[5]

Caption: The equilibrium between the keto and enol tautomers of ethyl 3-oxobutanoate.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not fixed and is strongly influenced by external conditions.

-

Solvent Polarity: This is one of the most significant factors. In general, polar solvents tend to stabilize the more polar keto tautomer, shifting the equilibrium in its favor.[6] Non-polar solvents, conversely, favor the less polar enol form, where intramolecular hydrogen bonding is more dominant.[5] Polar hydrogen-bond-accepting solvents like DMSO can also stabilize the enol tautomer.

-

Temperature: An increase in temperature generally shifts the equilibrium toward the more stable keto form.[7] This indicates that the enolization process is typically exothermic.

-

Concentration: In concentrated solutions or as a neat liquid, intermolecular hydrogen bonding can compete with the intramolecular hydrogen bond of the enol form, potentially favoring the keto form. Dilute solutions in non-polar solvents tend to favor the enol form.[5][8]

Quantitative Data on Tautomeric Equilibrium

The equilibrium constant, Keq = [Enol]/[Keto], provides a quantitative measure of the tautomer distribution. The percentage of each tautomer is highly dependent on the solvent.

| Solvent | % Enol | % Keto | Keq | Reference |

| Gas Phase (400K) | 46% | 54% | 0.85 | [9] |

| n-Hexane (non-polar) | 46% | 54% | 0.85 | [9] |

| Carbon Tetrachloride (non-polar) | 33% | 67% | 0.49 | [5] |

| Benzene (non-polar) | 16% | 84% | 0.19 | [5] |

| Diethyl Ether | 12% | 88% | 0.14 | [5] |

| Chloroform-d (CDCl₃) | 8% | 92% | 0.09 | [4][10] |

| Neat Liquid | 7.5% | 92.5% | 0.08 | [5] |

| Ethanol (polar, protic) | 7% | 93% | 0.08 | [9] |

| Acetonitrile (polar, aprotic) | 6% | 94% | 0.06 | [9] |

| Water (polar, protic) | 0.4% | 99.6% | 0.004 | [3] |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 15.2% | 84.8% | 0.18 | [8] |

Note: Values can vary slightly between studies due to differences in temperature, concentration, and analytical method.

Experimental Protocols for Equilibrium Determination

The slow rate of interconversion on the NMR timescale makes it the preferred method for studying this equilibrium.[4][8] UV-Vis spectroscopy is another viable technique.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the most direct and common method for quantifying the keto and enol forms as it allows for the simultaneous observation of distinct signals for each tautomer.[4][5]

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 0.05 M) of ethyl 3-oxobutanoate in the deuterated solvent of interest. Using dilute solutions helps to minimize intermolecular interactions and avoid potential enol dimer formation.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 82 MHz or higher).[4] Ensure the system has reached equilibrium at a constant temperature.

-

Spectral Analysis:

-

Identify the characteristic signals for each tautomer.

-

Keto Form: A sharp singlet for the α-methylene protons (-CH₂-) typically appears around 3.4 ppm.

-

Enol Form: A sharp singlet for the vinylic proton (=CH-) appears around 5.0 ppm. The enolic hydroxyl proton (-OH) often gives a broad signal around 12 ppm.

-

-

Integrate the area under the identified peaks. The ratio of the integrals is proportional to the molar ratio of the tautomers.

-

-

Calculation of Equilibrium Constant:

-

Let Iketo be the integral of the α-methylene protons (2H) and Ienol be the integral of the vinylic proton (1H).

-

The ratio of moles is calculated as: (Ienol / 1) / (Iketo / 2).

-

Therefore, Keq = [Enol]/[Keto] = 2 * (Ienol / Iketo).

-

The percentage of the enol form is calculated as: % Enol = [ (Ienol / 1) / ( (Ienol / 1) + (Iketo / 2) ) ] * 100.

-

Caption: Experimental workflow for determining Keq using ¹H NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to determine the keto-enol equilibrium by leveraging the different absorption characteristics of the two tautomers.[11][12] The enol form, with its conjugated π-system, absorbs at a longer wavelength than the non-conjugated keto form.

Methodology:

-

Sample Preparation: Prepare solutions of ethyl 3-oxobutanoate in the solvent of interest at a known concentration.

-

Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Spectral Analysis:

-

The spectrum obtained is a composite of the spectra of the keto and enol forms.[11]

-

The enol form typically shows a strong π → π* transition around 245 nm in non-polar solvents. The keto form has a weaker n → π* transition around 275 nm.

-

-

Calculation:

-

This method often requires knowledge of the molar absorptivity (ε) of at least one of the pure tautomers, which can be difficult to obtain.

-

Alternatively, theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) can be combined with experimental spectra to simulate the spectra of the pure tautomers and determine the mixture ratio that best fits the experimental data.[11][12][13]

-

Mechanism of Tautomerization

The interconversion between keto and enol forms does not occur spontaneously but is catalyzed by either acid or base.

-

Acid Catalysis: Involves two steps: (1) protonation of the carbonyl oxygen, followed by (2) deprotonation of the α-carbon by a conjugate base.

-

Base Catalysis: Involves two steps: (1) deprotonation of the α-carbon to form an enolate ion, followed by (2) protonation of the enolate oxygen by the conjugate acid (e.g., water).

Caption: Simplified pathways for acid- and base-catalyzed enolization.

Conclusion

The keto-enol tautomerism of ethyl 3-oxobutanoate is a fundamental equilibrium in organic chemistry with significant practical implications. The predominance of either the keto or enol tautomer is dictated by a delicate balance of intramolecular stabilization forces and intermolecular interactions with the surrounding medium. For professionals in drug development and chemical synthesis, a thorough understanding of these dynamics is essential for predicting reactivity, controlling reaction pathways, and ensuring product purity and stability. The methodologies outlined, particularly ¹H NMR spectroscopy, provide robust and accessible means for the quantitative analysis of this critical chemical behavior.

References

- 1. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. quora.com [quora.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. researchgate.net [researchgate.net]

- 10. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dial.uclouvain.be [dial.uclouvain.be]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Stability of Sodium;ethyl 3-oxobutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium;ethyl 3-oxobutanoate, also known as sodium ethyl acetoacetate, is a versatile intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its utility stems from the reactive methylene group and the dual functionality of a keto and an ester group. The stability of this compound under various conditions is a critical parameter that influences its storage, handling, and application in synthetic processes, as well as the purity and stability of the final products. This technical guide provides a comprehensive overview of the stability of this compound under different environmental conditions, including hydrolytic, thermal, photolytic, and oxidative stress.

Chemical and Physical Properties

This compound exists as the sodium salt of the enolate form of ethyl acetoacetate. It is typically a white to pale-yellow powder or crystalline solid.

| Property | Value | Reference |

| Chemical Formula | C₆H₉NaO₃ | [1] |

| Molecular Weight | 152.12 g/mol | [2] |

| Melting Point | 168 °C (decomposes) | [2] |

| Solubility | Soluble in water and ethanol. | [3] |

| Appearance | White to yellow to beige solid. | [2] |

Stability Under Different Conditions

The stability of this compound is influenced by several factors, primarily pH, temperature, light, and the presence of oxidizing agents. As the sodium salt of a β-keto ester, its stability is intrinsically linked to the chemistry of the ester and the enolate functionalities.

Hydrolytic Stability

Hydrolysis is a major degradation pathway for this compound in aqueous solutions. The rate and outcome of hydrolysis are highly dependent on the pH of the medium.

Acidic Conditions:

Under acidic conditions, the enolate is protonated to form ethyl acetoacetate, which can then undergo acid-catalyzed hydrolysis of the ester group to yield acetoacetic acid and ethanol. Acetoacetic acid is a β-keto acid and is prone to decarboxylation, especially upon heating, to produce acetone and carbon dioxide.[4][5]

Neutral and Basic Conditions:

Degradation Pathway under Hydrolytic Conditions

Thermal Stability

This compound decomposes upon heating. Its melting point is reported as 168 °C with decomposition.[2] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to quantitatively assess its thermal stability. TGA measures weight loss as a function of temperature, indicating the onset and stages of decomposition, while DSC can detect thermal events like melting and decomposition.[5][7][8]

The primary thermal degradation pathway is likely to be decarboxylation, especially in the presence of any residual moisture which could facilitate hydrolysis to the unstable acetoacetic acid.

Photostability

Forced degradation studies under photolytic conditions are crucial to determine the light sensitivity of this compound. According to ICH Q1B guidelines, this involves exposing the solid material and its solutions to a light source capable of emitting both UV and visible light.[9] The exposure should be for a specified duration to assess the potential for photodegradation. While specific photostability data for this compound is scarce, compounds with carbonyl groups can be susceptible to photochemical reactions.

Oxidative Stability

The stability of this compound in the presence of oxidizing agents, such as hydrogen peroxide, should be evaluated. The enolate structure may be susceptible to oxidation. A typical forced degradation study would involve treating a solution of the compound with a dilute solution of hydrogen peroxide and monitoring the degradation over time.[10]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11] The following are general protocols that can be adapted for this compound.

General Procedure:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile).[9] Aliquots of this stock solution are then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed concurrently. The goal is to achieve a degradation of approximately 5-20%.[9]

Workflow for Forced Degradation Studies

Hydrolytic Degradation Protocol

-

Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and analyze at various time points (e.g., 2, 4, 8, 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C).[9]

-

Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature and analyze at various time points. Due to the expected rapid degradation, shorter time points may be necessary.[9]

-

Neutral Hydrolysis: Reflux the stock solution in water at a set temperature and analyze at different time intervals.

Thermal Degradation Protocol

-

Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a specified period.

-

Solution State: Heat the stock solution at a controlled temperature (e.g., 60°C) and analyze at different time points.

Photolytic Degradation Protocol

-

Expose the solid compound and the stock solution in a photochemically inert, transparent container to a light source that complies with ICH Q1B guidelines (providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A dark control sample should be stored under the same conditions but protected from light.

Oxidative Degradation Protocol

-

Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Analyze the solution at various time points.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[12]

Recommended HPLC Method Parameters (Starting Point):

-

Column: A reverse-phase column, such as a C18, is generally suitable.[13]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective. For Mass Spectrometry (MS) compatibility, volatile buffers like ammonium formate or acetate are preferred.[13]

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for the identification and structural elucidation of unknown degradation products.[12]

Logical Relationship for Method Development

Summary of Potential Degradation and Mitigation

| Condition | Potential Degradation Products | Mitigation Strategies |

| Acidic pH | Ethyl acetoacetate, Acetoacetic acid, Ethanol, Acetone, CO₂ | Store in neutral or slightly basic, dry conditions. Avoid contact with acidic substances. |

| Basic pH | Sodium acetoacetate, Ethanol | Store in neutral, dry conditions. Avoid contact with strong bases if hydrolysis is undesirable. |

| High Temperature | Decarboxylation products (e.g., acetone, CO₂), products of hydrolysis if moisture is present. | Store at controlled room temperature or as recommended by the manufacturer, typically in a cool, dry place.[2] |

| Light Exposure | Potential for various photolytic degradation products. | Store in light-resistant containers. |

| Oxidizing Agents | Oxidized derivatives of the enolate or keto-ester. | Store away from oxidizing agents. Use an inert atmosphere for long-term storage if necessary. |

Conclusion

The stability of this compound is a critical consideration for its use in research and manufacturing. It is susceptible to degradation under hydrolytic (both acidic and basic), thermal, and potentially photolytic and oxidative conditions. The primary degradation pathways involve hydrolysis of the ester functionality and decarboxylation of the resulting β-keto acid. A thorough understanding of these degradation pathways, facilitated by systematic forced degradation studies and the use of a validated stability-indicating analytical method, is essential for ensuring the quality, purity, and efficacy of this important chemical intermediate and the products derived from it. Researchers and drug development professionals should handle and store this compound under controlled conditions, particularly avoiding extremes of pH, high temperatures, and exposure to light, to maintain its integrity.

References

- 1. Ethylacetoacetate sodium salt | C6H10NaO3 | CID 87089461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl acetoacetate sodium salt Ethyl sodioacetoacetate 20412-62-8 [sigmaaldrich.com]

- 3. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. tainstruments.com [tainstruments.com]

- 6. uv.es [uv.es]

- 7. researchgate.net [researchgate.net]

- 8. Structural (XRD) and thermal (DSC, TGA) and BET analysis of materials derived from non-metal cation pentaborate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. ijcps.org [ijcps.org]

- 11. lubrizolcdmo.com [lubrizolcdmo.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Ethyl acetoacetate, sodium salt | SIELC Technologies [sielc.com]

Sodium 2-Ethyl-3-Oxobutanoate: A Technical Guide to Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-ethyl-3-oxobutanoate (CAS No. 5763-44-0) is a versatile chemical intermediate with significant applications in the pharmaceutical and specialty chemical industries. As the sodium salt of a β-keto ester, its utility is primarily derived from the reactivity of the corresponding enolate, making it a crucial building block in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of its physicochemical properties, core industrial applications, and detailed experimental methodologies for its use, with a particular focus on its role in the synthesis of antihypertensive drugs.

Physicochemical Properties and Quality Specifications

Sodium 2-ethyl-3-oxobutanoate is a white crystalline powder that is highly soluble in water and ethanol.[1] Its stability under a nitrogen atmosphere makes it suitable for high-temperature chemical synthesis.[1] Industrial-grade sodium 2-ethyl-3-oxobutanoate typically meets stringent quality specifications to ensure its suitability for pharmaceutical and other high-purity applications.

Table 1: Physicochemical Properties of Sodium 2-Ethyl-3-Oxobutanoate

| Property | Value | Reference |

| Chemical Name | Sodium 2-ethyl-3-oxobutanoate | [1] |

| CAS Number | 5763-44-0 | [1] |

| Molecular Formula | C₆H₉NaO₃ | [1] |

| Molecular Weight | 160.13 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Odor | Odorless | [1] |

| Density | 1.32 g/cm³ at 20°C | [1] |

| Melting Point | 285-290°C (decomposes) | [1] |

| Solubility in Water | ≥50 g/100 mL | [1] |

| Solubility in Ethanol | 15 g/100 mL | [1] |

Table 2: Industrial Quality Specifications

| Specification | Limit | Analysis Method | Reference |

| Purity | ≥99.5% | HPLC | [1] |

| Heavy Metals | ≤10 ppm | [1] | |

| Loss on Drying | ≤0.5% | [1] | |

| Residual Solvents | Meets ICH Q3C Class 2 limits | [1] |

Core Industrial Applications

The primary industrial applications of sodium 2-ethyl-3-oxobutanoate stem from its utility as a reactive intermediate in organic synthesis.

Pharmaceutical Intermediate for Antihypertensive Drugs

Sodium 2-ethyl-3-oxobutanoate is a key precursor in the synthesis of 1,4-dihydropyridine (1,4-DHP) class of calcium channel blockers, which are widely used as antihypertensive drugs.[2] These drugs, including nifedipine, felodipine, and amlodipine, are synthesized via the Hantzsch pyridine synthesis.[2][3] In this multi-component reaction, an aldehyde, ammonia (or an ammonia source like ammonium acetate), and two equivalents of a β-keto ester condense to form the dihydropyridine ring.[3]

While the reaction is often depicted with the ethyl ester (ethyl 2-ethyl-3-oxobutanoate), the sodium salt is a critical component for generating the necessary enolate in situ or can be used to prepare the β-keto ester itself. The reactivity of the enolate is central to the carbon-carbon bond-forming steps of the synthesis.

Diagram 1: Hantzsch Dihydropyridine Synthesis Workflow

Caption: General workflow of the Hantzsch synthesis for 1,4-dihydropyridines.

Chelating Agent in Specialty Polymer Production

Sodium 2-ethyl-3-oxobutanoate can act as a chelating agent in the production of specialty polymers.[1] The β-ketoester functionality can form stable complexes with metal ions. This property is leveraged to control the activity of metal-based catalysts or to scavenge residual metal ions from the polymer, which can improve the polymer's stability, color, and electrical properties. For instance, in polyester synthesis, residual metal catalysts can promote thermal degradation; the use of a chelating agent like sodium 2-ethyl-3-oxobutanoate can mitigate this.

Diagram 2: Chelation Mechanism in Polymer Production

Caption: Logical workflow for the use of sodium 2-ethyl-3-oxobutanoate as a chelating agent.

Catalyst Component in Continuous Flow Reactions

The use of sodium 2-ethyl-3-oxobutanoate as a catalyst component in continuous flow reactions is an emerging application.[1] In flow chemistry, reagents are pumped through a reactor, and the use of immobilized or soluble catalysts is common. As a basic salt, sodium 2-ethyl-3-oxobutanoate can act as a base catalyst, for example, in condensation reactions. Its solubility in common organic solvents makes it suitable for homogeneous catalysis in flow systems. Furthermore, its ability to form complexes can be used to modify the activity of metal catalysts in continuous flow processes.

Experimental Protocols

The following protocols are representative of the synthesis and application of β-ketoesters related to sodium 2-ethyl-3-oxobutanoate.

Synthesis of Ethyl 2-ethyl-3-oxobutanoate (a related β-ketoester)

This protocol describes the alkylation of a β-ketoester enolate, a reaction for which sodium 2-ethyl-3-oxobutanoate would be an ideal starting material or precursor.

Materials:

-

Ethyl acetoacetate (32.5 g)

-

Sodium wire (5.7 g)

-

Absolute ethanol (70 g)

-

Ethyl iodide (40 g)

-

Ether

-

Anhydrous potassium carbonate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving 5.7 g of clean sodium wire in 70 g of absolute ethanol under reflux.

-

The solution is cooled, and 32.5 g of ethyl acetoacetate is added slowly.

-

40 g of ethyl iodide is then added slowly, and the mixture is refluxed on a water bath until the reaction is neutral. Additional ethyl iodide may be added if necessary.

-

The ethanol is removed on a water bath.

-

The residual oil is shaken with water and extracted with ether.

-

The ethereal extract is dried over anhydrous potassium carbonate.

-

The ether is removed, and the residue is distilled. The fraction boiling at 190-198°C is collected.

Expected Yield: 80% theoretical yield of ethyl 2-ethyl-3-oxobutanoate.[4]

Hantzsch Synthesis of Felodipine (Antihypertensive Drug)

This protocol is adapted from patents for the synthesis of felodipine and illustrates the application of β-ketoester chemistry in drug manufacturing.

Materials:

-

2,3-dichlorobenzylidene methyl acetoacetate (124.4 g, 0.45 mol)

-

Ethyl 3-aminocrotonate (70.6 g, 0.54 mol)

-

Isopropanol (590 ml)

-

Acetone for recrystallization

Procedure:

-

124.4 g of 2,3-dichlorobenzylidene methyl acetoacetate is mixed with 590 ml of isopropanol.

-

70.6 g of ethyl 3-aminocrotonate is added to the mixture.

-

The reaction mixture is refluxed for 12 hours.

-

The reaction progress can be monitored by TLC.

-

After completion, the crude product is isolated.

-

The crude product (85.0 g) is recrystallized from 280 ml of acetone.

-

The purified product is filtered, washed with cold acetone, and dried under vacuum.

Yield and Purity: 75.4 g of felodipine with a purity of 99.7%.[5]

Table 3: Quantitative Data for Hantzsch Synthesis of Felodipine

| Parameter | Value | Reference |

| Reactants | 2,3-dichlorobenzylidene methyl acetoacetate, Ethyl 3-aminocrotonate | [5] |

| Solvent | Isopropanol | [5] |

| Reaction Time | 12 hours | [5] |

| Reaction Temperature | Reflux | [5] |

| Purification | Recrystallization from acetone | [5] |

| Final Yield | 90.3% (total recovery) | [5] |

| Final Purity | 99.7% | [5] |

Conclusion

Sodium 2-ethyl-3-oxobutanoate is a valuable and versatile intermediate in the chemical industry. Its primary role as a precursor to reactive enolates makes it a cornerstone in the synthesis of dihydropyridine-based antihypertensive drugs. Emerging applications as a chelating agent in polymer manufacturing and as a catalyst component in continuous flow chemistry highlight its growing importance. The data and protocols presented in this guide underscore its significance and provide a technical foundation for its application in research and development and in industrial-scale manufacturing.

References

- 1. nbinno.com [nbinno.com]

- 2. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - FR [thermofisher.com]

- 3. Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach [vtechworks.lib.vt.edu]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031307) [hmdb.ca]

- 5. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Sodium;Ethyl 3-Oxobutanoate as a Cornerstone in Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium;ethyl 3-oxobutanoate, the sodium salt of ethyl acetoacetate, stands as a pivotal intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its unique chemical structure, featuring a reactive methylene group flanked by two carbonyl moieties, provides a versatile platform for the construction of complex molecular architectures, particularly heterocyclic systems that form the core of many modern drugs. This technical guide delves into the synthesis, properties, and extensive applications of this compound, offering detailed experimental protocols and insights into the pharmacological mechanisms of the resulting therapeutics.

Physicochemical Properties and Synthesis

This compound is typically a white to pale yellow crystalline powder. A comprehensive summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₉NaO₃ |

| Molecular Weight | 152.12 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 168 °C (decomposes)[1][2][3][4][5][6] |

| Solubility | Soluble in water and ethanol |

| pKa of Methylene Protons | ~11 |

The industrial preparation of its parent compound, ethyl acetoacetate, is primarily achieved through the Claisen condensation of ethyl acetate.[7][8][9] The subsequent treatment with a sodium base, such as sodium ethoxide, readily generates the sodium salt.

Core Applications in Pharmaceutical Synthesis

The synthetic utility of this compound is vast, with prominent applications in the synthesis of pyrazolone, coumarin, and dihydropyridine scaffolds. These heterocyclic systems are the backbones of numerous drugs with diverse therapeutic actions.

Pyrazolone Derivatives: Analgesics and Anti-inflammatory Agents

Pyrazolone derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are readily synthesized from ethyl acetoacetate. A key example is the synthesis of Antipyrine, a precursor to Aminopyrine.

Experimental Protocol: Synthesis of Antipyrine

The synthesis of antipyrine from ethyl acetoacetate involves a two-step process:

-

Formation of 1-phenyl-3-methylpyrazolone: Phenylhydrazine is reacted with ethyl acetoacetate.[2][3][6][10]

-

Methylation: The resulting pyrazolone intermediate is then methylated using a methylating agent like dimethyl sulfate to yield antipyrine.[2][3][6][10]

Further transformation of antipyrine to aminopyrine can be achieved through nitrosation followed by reduction and methylation.

Mechanism of Action: Pyrazolone Derivatives

Many pyrazolone analgesics exert their effect through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[9] More recent research has also implicated the NF-κB signaling pathway in the anti-inflammatory and neuroprotective effects of some pyrazolone derivatives.[11][12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Deleterious effects of nifedipine on smooth muscle cells implies alterations of intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. brainly.in [brainly.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Nifedipine-mediated mobilization of intracellular calcium stores increases spontaneous neurotransmitter release at neonatal rat motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

The Pivotal Role of Sodium Ethyl 3-Oxobutanoate in the Synthesis of Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium ethyl 3-oxobutanoate, the sodium salt of ethyl acetoacetate, stands as a cornerstone in the edifice of synthetic organic chemistry. Its utility is particularly pronounced in the construction of a diverse array of heterocyclic frameworks, which are integral to the fields of medicinal chemistry and materials science. This technical guide elucidates the multifaceted role of this versatile C4 building block in the synthesis of key heterocyclic systems, including pyridines, pyrimidines, pyrazoles, and thiazoles. The strategic placement of keto and ester functionalities, combined with the enhanced nucleophilicity of its enolate form, allows for a variety of cyclization strategies, making it an indispensable tool for the synthetic chemist.

The Foundation: Reactivity of Sodium Ethyl 3-Oxobutanoate

Ethyl 3-oxobutanoate is a classic example of a β-ketoester, exhibiting keto-enol tautomerism. The presence of two electron-withdrawing groups flanking the α-carbon significantly increases the acidity of the α-protons. Treatment with a base, such as sodium ethoxide, readily generates the sodium enolate, sodium ethyl 3-oxobutanoate. This pre-formed salt offers the advantage of a stable, yet highly reactive, nucleophile, obviating the need for in-situ enolate generation and potentially leading to cleaner reactions and higher yields. The enolate can react as either a carbon or an oxygen nucleophile, though in the context of heterocyclic synthesis, its C-nucleophilicity is predominantly exploited.

Synthesis of Pyridine Derivatives

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. Sodium ethyl 3-oxobutanoate is a key precursor in several named reactions leading to substituted pyridines.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot condensation reaction of a β-ketoester, an aldehyde, and a nitrogen source, typically ammonia or ammonium acetate, to form dihydropyridines, which can be subsequently oxidized to pyridines. The use of ethyl acetoacetate (often with a base to form the enolate in situ) is well-documented.

Reaction Workflow:

Caption: Workflow for Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

A mixture of ethyl acetoacetate (20 mmol), benzaldehyde (10 mmol), and ammonium acetate (12 mmol) in ethanol (5 mL) is stirred at 80 °C. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to afford the 1,4-dihydropyridine derivative. For aromatization, the dihydropyridine can be dissolved in acetic acid and treated with an oxidizing agent like nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

| Aldehyde | Catalyst/Conditions | Time | Yield (%) | Reference |

| Benzaldehyde | AlCl₃·6H₂O (10 mol%), 60 °C, solvent-free | 1.0 h | 95 | [1] |

| 4-Chlorobenzaldehyde | AlCl₃·6H₂O (10 mol%), 60 °C, solvent-free | 1.2 h | 96 | [1] |

| 4-Nitrobenzaldehyde | AlCl₃·6H₂O (10 mol%), 60 °C, solvent-free | 1.0 h | 98 | [1] |

| Formaldehyde (paraformaldehyde) | "on-water", room temperature | - | 75 | [2] |

| 1,3-Diphenylpyrazole-4-carbaldehyde | Guanidine hydrochloride, room temperature | 2 h | 90 | [3] |

Guareschi-Thorpe Condensation

This reaction provides a route to 2,6-dihydroxypyridine derivatives (which exist as their pyridone tautomers) through the condensation of a cyanoacetic ester with a β-ketoester like ethyl acetoacetate in the presence of ammonia or an ammonium salt.[4][5]

Reaction Mechanism:

References

- 1. Japp klingemann reaction | PPTX [slideshare.net]

- 2. organicreactions.org [organicreactions.org]

- 3. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 4. bepls.com [bepls.com]

- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

An In-depth Technical Guide to the Thermochemistry of Ethyl 3-Oxobutanoate Tautomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry of the tautomeric forms of ethyl 3-oxobutanoate, a pivotal compound in organic synthesis and a precursor in pharmaceutical development. Understanding the energetic landscape of its keto-enol equilibrium is crucial for reaction optimization, stability analysis, and drug design.

Introduction to the Tautomerism of Ethyl 3-Oxobutanoate

Ethyl 3-oxobutanoate, commonly known as ethyl acetoacetate, is a classic example of a compound exhibiting keto-enol tautomerism. It exists as an equilibrium mixture of the keto form (ethyl 3-oxobutanoate) and the enol form (ethyl Z-3-hydroxy-2-butenoate).[1][2] The presence of this equilibrium complicates the determination of the thermodynamic properties of the individual tautomers.[1] Under normal conditions, the keto form is the predominant tautomer.[3][4] The position of this equilibrium is influenced by factors such as the solvent and temperature.[5][6]

The intramolecular hydrogen bond in the enol form contributes to its stability. The equilibrium between these two forms is a dynamic process, the kinetics of which can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Below is a diagram illustrating the tautomeric equilibrium.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical data for the tautomers of ethyl 3-oxobutanoate at 298.15 K.

Table 1: Enthalpies of Formation (ΔfH°m)

| Tautomer | Phase | ΔfH°m (kJ·mol⁻¹) |

| Ethyl 3-oxobutanoate (keto) | Gas | -578.2 ± 3.3[1][8][9] |

| Liquid | -639.8 ± 2.4[1][8][9] | |

| Ethyl Z-3-hydroxy-2-butenoate (enol) | Gas | -593.0 ± 2.7[1][8][9] |

| Liquid | -647.7 ± 2.4[1][8][9] | |

| Equilibrium Mixture | Gas | -586.2 ± 1.5[1] |

| Liquid | -640.4 ± 1.1[9] |

Table 2: Enthalpies of Vaporization (ΔlgH°m)

| Tautomer/Mixture | ΔlgH°m (kJ·mol⁻¹) |

| Pure Ethyl 3-oxobutanoate (keto) | 61.6 ± 2.2[1][8][10] |

| Pure Ethyl Z-3-hydroxy-2-butenoate (enol) | 54.7 ± 1.3[1][8][10] |

| Equilibrium Mixture | 54.2 ± 1.0[1][8] |

Table 3: Enthalpy Differences and Mixing

| Parameter | Phase | Value (kJ·mol⁻¹) |

| Enthalpy Difference (Enol - Keto) | Gas | -13.3 ± 1.0[1] |

| Neat Liquid | -0.75 ± 0.84[1] | |

| Enthalpy of Mixing | Liquid | 7.1 ± 2.1[1][8] |

Experimental Protocols

The determination of the thermochemical data presented above involves a combination of experimental techniques, primarily correlation-gas chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.1. Correlation-Gas Chromatography for Enthalpy of Vaporization

This method is employed to determine the vaporization enthalpies of the pure tautomers.

-

Principle: Correlation-gas chromatography relates the gas chromatographic retention time of a substance to its vapor pressure and, consequently, its enthalpy of vaporization. By comparing the retention times of the analyte with those of a series of standards with known vaporization enthalpies, the enthalpy of vaporization of the analyte can be determined.

-

Methodology:

-

A capillary gas chromatography column is used, often with a non-polar stationary phase like HP-5.[11]

-

A homologous series of standards (e.g., n-alkanes) with well-established vaporization enthalpies is injected into the gas chromatograph at a series of isothermal temperatures.

-

The adjusted retention times for the standards are recorded at each temperature.

-

The tautomeric mixture of ethyl 3-oxobutanoate is then injected under the same conditions, and the retention times for the individual keto and enol peaks are measured.

-

A correlation is established between the natural logarithm of the adjusted retention time and the enthalpy of vaporization for the standards at each temperature.

-

This correlation is then used to calculate the enthalpies of vaporization for the keto and enol tautomers from their respective retention times.

-

3.2. NMR Spectroscopy for Tautomer Composition and Enthalpy Differences

NMR spectroscopy is a powerful tool for studying the keto-enol tautomerism, allowing for the determination of the equilibrium composition and the enthalpy difference between the tautomers in different phases.[5][6]

-

Principle: The keto and enol forms of ethyl 3-oxobutanoate have distinct NMR signals.[7] By integrating the signals corresponding to each tautomer, their relative concentrations at equilibrium can be determined. The temperature dependence of the equilibrium constant can then be used to calculate the enthalpy of enolization.

-

Methodology for Liquid Phase Analysis:

-

¹H NMR spectra of the ethyl 3-oxobutanoate equilibrium mixture are recorded in the neat liquid phase at various temperatures.

-

The signals for the ketoform (e.g., the α-protons) and the enol form (e.g., the vinyl proton and the enolic hydroxyl proton) are identified and integrated.[7]

-

The equilibrium constant (Keq = [enol]/[keto]) is calculated at each temperature from the integrated signal intensities.

-

A van't Hoff plot of ln(Keq) versus 1/T is constructed. The slope of this plot is equal to -ΔH°/R, from which the standard enthalpy of enolization (ΔH°) in the liquid phase is determined.

-

-

Methodology for Gas Phase Analysis:

-

A variable-temperature NMR probe is used to heat the sample and generate a sufficient vapor pressure of the tautomeric mixture in the NMR tube.

-

¹H NMR spectra of the gas-phase mixture are recorded at different temperatures.

-

Similar to the liquid-phase analysis, the equilibrium constant is determined at each temperature, and a van't Hoff plot is used to calculate the gas-phase enthalpy of enolization.[1]

-

3.3. Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation of the liquid equilibrium mixture can be determined using static-bomb calorimetry.

-

Principle: The heat released during the complete combustion of a known amount of the substance in a high-pressure oxygen atmosphere is measured. From this, the standard enthalpy of combustion is calculated, which can then be used to determine the standard enthalpy of formation.

-

Methodology:

-

A precisely weighed sample of the ethyl 3-oxobutanoate equilibrium mixture is placed in a crucible inside a combustion bomb.

-

The bomb is filled with high-purity oxygen to a high pressure.

-

The bomb is placed in a calorimeter, and the sample is ignited.

-

The temperature change of the calorimeter is measured to determine the heat of combustion.

-

From the heat of combustion, the standard molar enthalpy of combustion (ΔcH°m) is calculated.

-

The standard molar enthalpy of formation in the liquid state (ΔfH°m(l)) is then derived using Hess's law.[9]

-

The following diagram illustrates a generalized workflow for the thermochemical analysis of ethyl 3-oxobutanoate tautomers.

Conclusion

The thermochemistry of ethyl 3-oxobutanoate tautomers is a complex but well-studied area. The data reveals that the enol form is enthalpically more stable in the gas phase, while the stability difference is much smaller in the liquid phase.[1] The endothermic enthalpy of mixing indicates that the mixture of tautomers is less stable than the pure components.[1][8] A thorough understanding of these thermodynamic parameters, obtained through the detailed experimental protocols described, is essential for professionals in chemical research and drug development who utilize β-keto esters in their work.

References

- 1. umsl.edu [umsl.edu]

- 2. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 3. oxfordreference.com [oxfordreference.com]

- 4. reddit.com [reddit.com]

- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a Non-Zero Enthalpy of Mixing between Tautomers and Its Effects on Enthalpies of Formation | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Sodium Ethyl 3-Oxobutanoate in Organic Synthesis

Introduction

Sodium ethyl 3-oxobutanoate, the sodium salt of ethyl acetoacetate, is a pivotal intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility stems from the acidity of the α-hydrogen atoms located between the two carbonyl groups of its parent molecule, ethyl 3-oxobutanoate (commonly known as ethyl acetoacetate). The formation of the sodium enolate makes the α-carbon a potent nucleophile, enabling a wide range of alkylation and acylation reactions. This application note provides an overview of its synthesis, key applications in research and drug development, and detailed experimental protocols.

Core Applications

The reactivity of sodium ethyl 3-oxobutanoate makes it a cornerstone in the synthesis of more complex molecules:

-

Pharmaceutical Synthesis: It serves as a building block for a variety of active pharmaceutical ingredients (APIs), including analgesics, antibiotics, antimalarials, antihistamines, and vitamins.[1][2] The ability to introduce various alkyl or acyl groups allows for the construction of diverse molecular scaffolds.

-

Fine Chemicals: It is used in the manufacturing of dyes, pigments, perfumes, and plastics.[1]

-

Flavoring Agent: Ethyl acetoacetate itself is used as a food flavoring agent, imparting fruity notes.[2][3]

The primary reaction demonstrating its utility is the Acetoacetic Ester Synthesis , where the sodium enolate is alkylated with an alkyl halide, followed by hydrolysis and decarboxylation to produce a ketone. This versatile method allows for the synthesis of a wide array of substituted ketones.

Chemical Principles: The Claisen Condensation

Ethyl 3-oxobutanoate is typically synthesized via the Claisen condensation of ethyl acetate.[4][5] This reaction involves the base-catalyzed self-condensation of two ester molecules. A strong base, such as sodium ethoxide, is required. Sodium ethoxide can be generated in situ by reacting sodium metal with a small amount of absolute ethanol present in the ethyl acetate.[3][6]

The mechanism involves the following key steps:

-

Enolate Formation: The ethoxide ion deprotonates the α-carbon of an ethyl acetate molecule, forming a nucleophilic enolate.[3]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ethyl acetate molecule.

-

Elimination: A tetrahedral intermediate is formed, which then eliminates an ethoxide ion to yield ethyl 3-oxobutanoate.[4]

Crucially, the reaction requires a full equivalent of base because the resulting β-keto ester is acidic and is deprotonated by the base, driving the equilibrium towards the product.[4]

Safety and Handling Precautions

Working with the reagents for this synthesis requires strict adherence to safety protocols due to the hazardous nature of the materials involved.

-

Sodium Metal: Reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[7] It is corrosive and can cause severe skin and eye burns.[8] All operations involving sodium metal must be conducted under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood or glove box.[8] Use Class D fire extinguishers (for combustible metals); do not use water, carbon dioxide, or foam extinguishers .[7]

-

Ethyl Acetate: A flammable liquid and vapor.[9] Keep away from heat, sparks, and open flames.[9]

-

Ethyl 3-Oxobutanoate: Handle in accordance with good industrial hygiene and safety practices.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, flame-retardant lab coats, and chemical-resistant gloves (e.g., nitrile).[8][10]

Experimental Protocols

Two key protocols are presented: the synthesis of ethyl 3-oxobutanoate and its subsequent use in an alkylation reaction.

Protocol 1: Synthesis of Ethyl 3-Oxobutanoate via Claisen Condensation

This protocol is adapted from established procedures for the base-catalyzed condensation of ethyl acetate.[1][6]

Materials and Equipment:

-

Round-bottom flask (2 L)

-

Efficient reflux condenser with a calcium chloride drying tube

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus (for fractional distillation under reduced pressure)

-

Ethyl acetate (anhydrous, containing 2-3% ethanol)[6]

-

Sodium metal, clean and finely sliced[6]

-

50% Acetic acid

-

Calcium chloride (anhydrous)

-

Saturated sodium chloride solution

Procedure:

-

Place 500 g (531 mL) of anhydrous ethyl acetate into a 2 L round-bottom flask fitted with an efficient reflux condenser.[6]

-

Carefully add 50 g of clean, finely sliced sodium metal to the flask.[6]

-

Gently warm the mixture on a water bath to initiate the reaction. The reaction is slow to start but can become vigorous.[6]

-

Once the reaction begins, cooling may be necessary to control the rate and prevent loss of material through the condenser.[6]

-

Continue the reaction until all the sodium has dissolved, which may take several hours. The resulting mixture should be a clear, reddish liquid.[6]

-

Cool the reaction mixture and neutralize it by cautiously adding approximately 275 mL of 50% acetic acid until it is slightly acidic.[6]

-

Transfer the mixture to a separatory funnel. Add saturated sodium chloride solution to facilitate layer separation.

-

Separate the upper ester layer, wash it with water, and dry it over anhydrous calcium chloride.[6]

-

Purify the product by fractional distillation under reduced pressure. Collect the fraction boiling at 76–80°C/18 mmHg.[6]

Protocol 2: Alkylation of Ethyl 3-Oxobutanoate

This protocol describes a typical procedure for the alkylation of the sodium salt of ethyl acetoacetate.[11]

Materials and Equipment:

-

Three-neck round-bottom flask (5 L)

-

Mechanical stirrer

-

Reflux condenser with a calcium chloride drying tube

-

Separatory funnel

-

Steam bath

-

Absolute ethanol

-

Sodium metal

-

Ethyl 3-oxobutanoate (ethyl acetoacetate)

-

n-Butyl bromide

Procedure:

-

Set up a 5 L three-neck flask with a mechanical stirrer, reflux condenser, and separatory funnel.

-

Add 2.5 L of absolute ethanol to the flask. Gradually add 115 g of sodium metal in small pieces. This process may take 3-4 hours.[11]

-

Once all the sodium has dissolved to form sodium ethoxide, add 650 g of ethyl 3-oxobutanoate.[11]

-

Heat the solution to a gentle boil using a steam bath while stirring.

-

Over a period of about two hours, add 750 g of n-butyl bromide to the boiling solution.[11]

-

Continue refluxing and stirring for 6-10 hours, or until a sample of the solution is neutral to moist litmus paper.[11]

-

Cool the mixture and decant the solution from the precipitated sodium bromide. Wash the salt with 100 mL of absolute ethanol and add the washings to the main solution.[11]

-

Remove the ethanol by distillation from a steam bath.[11]

-

The crude residue can be used directly for subsequent ketone synthesis or purified by distillation under reduced pressure to yield pure ethyl n-butylacetoacetate. The expected boiling point is 112–117°C/16 mmHg.[11]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Ethyl 3-Oxobutanoate Synthesis

| Method | Base | Starting Material | Temperature | Time | Yield | Reference |

| Claisen Condensation | Sodium | Ethyl Acetate | Reflux | Until Na dissolves | 28-29% | Organic Syntheses[6] |

| Claisen Condensation | Sodium Ethoxide | Ethyl Acetate | 82°C | 3 h | 50-65% (general) | AIP Publishing[3] |

| Alkylation of EAA | Sodium Ethoxide | Ethyl Acetoacetate | Reflux | 6-10 h | 69-72% | Organic Syntheses[11] |

Table 2: Physicochemical Properties of Key Reagents

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Sodium | Na | 22.99 | 883 | 97.8 |